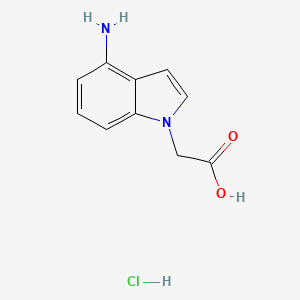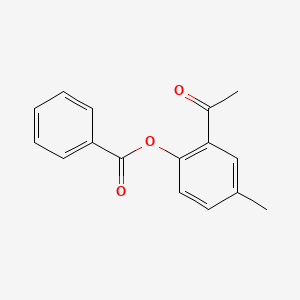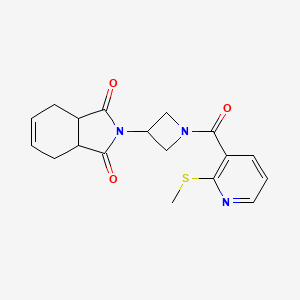
2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with intriguing properties. Its multi-faceted structure, consisting of a nicotinoyl moiety, an azetidine ring, and an isoindoline core, positions it as an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of this compound generally involves multi-step procedures:
Step 1: Preparation of the 2-(methylthio)nicotinoyl intermediate, typically through the methylation of 2-mercaptonicotinic acid.
Step 2: Formation of the azetidine ring via cyclization reactions involving appropriate dihalides or equivalent precursors.
Step 3: Integration of the azetidine intermediate with the isoindoline moiety, possibly through nucleophilic substitution or condensation reactions.
Industrial Production Methods:
Industrial-scale production may streamline these processes through:
Optimizing reaction conditions to maximize yield and purity.
Employing catalytic agents to enhance reaction efficiency.
Utilizing continuous flow reactors to maintain consistent reaction environments.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur group can be oxidized to form sulfoxides or sulfones under appropriate oxidative conditions.
Reduction: Nitrogen-containing rings can undergo reduction to yield amines or partially saturated derivatives.
Substitution: Various substitutions can occur at the nitrogen or carbon atoms within the azetidine and isoindoline rings.
Common Reagents and Conditions:
Oxidation: Use of hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).
Reduction: Employing lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogenation conditions.
Substitution: Halogenating agents, strong bases, or nucleophiles such as alkyl/aryl halides.
Major Products Formed:
Sulfoxides/Sulfones: Products from oxidation reactions.
Amines: Products from reduction processes.
Alkylated/Arylated derivatives: Resulting from substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Acts as an intermediate in multi-step synthesis for more complex molecular structures.
Study of Reaction Mechanisms: Used to elucidate pathways and mechanisms in organic reactions involving heterocycles and nitrogenous compounds.
Biology:
Molecular Probes: Employed in developing probes for studying biological pathways, particularly those involving sulfur and nitrogen metabolism.
Enzyme Inhibition Studies: Serves as a scaffold for designing inhibitors targeting specific enzymes.
Medicine:
Drug Development: Potential precursor or building block for pharmaceuticals, especially those targeting neural or cardiovascular systems.
Antimicrobial Agents: Investigated for antibacterial and antifungal properties due to its unique structural features.
Industry:
Specialty Chemicals: Utilized in manufacturing high-value specialty chemicals for various industrial applications.
Materials Science:
Mechanism of Action
Molecular Targets:
Enzymes: May inhibit or activate specific enzymes through binding to active sites or allosteric sites.
Receptors: Potential interaction with cellular receptors, modulating signaling pathways.
Pathways Involved:
Metabolic Pathways: Impacts pathways involving sulfur metabolism due to its sulfur-containing moiety.
Signal Transduction: Affects signal transduction pathways in cells, influencing cellular responses and functions.
Comparison with Similar Compounds
Thiophene derivatives
Nicotinamide analogs
Azetidine-containing molecules
Comparison Highlights:
Structural Uniqueness: The integration of a sulfur-containing nicotinoyl group with an azetidine and isoindoline core sets it apart from other similar compounds.
Functional Diversity: The presence of multiple reactive sites allows for diverse chemical reactions and potential modifications, making it more versatile than simpler analogs.
Properties
IUPAC Name |
2-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-25-15-14(7-4-8-19-15)16(22)20-9-11(10-20)21-17(23)12-5-2-3-6-13(12)18(21)24/h2-4,7-8,11-13H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRBJXKWWOVPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride](/img/structure/B2740619.png)
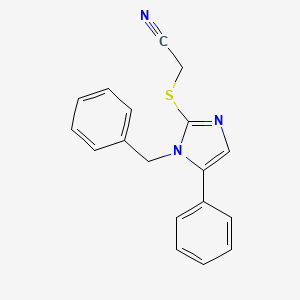

![1-[(3,4-difluorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2740623.png)
![Tert-butyl N-[(1S,3R)-3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclopentyl]carbamate](/img/structure/B2740625.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-oxo-2H-pyran-5-carboxamide](/img/structure/B2740629.png)
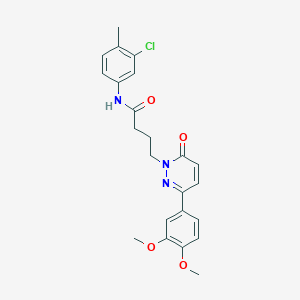
![2-chloro-N-{1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}benzamide](/img/structure/B2740634.png)
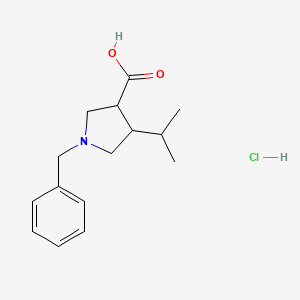
![2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2740636.png)
